molecular formula C15H12ClFN4S B5823464 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B5823464
M. Wt: 334.8 g/mol
InChI Key: XTONIEHWHJPYCB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with distinct functional groups:

  • Position 4: A methyl group, enhancing steric bulk and influencing molecular conformation.
  • Position 5: A 2-pyridyl group, enabling coordination with metal ions or hydrogen bonding.

The structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., luminescence) .

Properties

IUPAC Name

2-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4S/c1-21-14(13-7-2-3-8-18-13)19-20-15(21)22-9-10-11(16)5-4-6-12(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTONIEHWHJPYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorofluorophenyl Group: This step involves the reaction of the triazole intermediate with a chlorofluorophenyl derivative under suitable conditions.

    Methylation: The final step involves the methylation of the triazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological pathways. In cancer research, it may induce apoptosis by interfering with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Position 3, 4, 5) Key Structural Differences
Target Compound (6-Cl-2-F-C6H3)CH2S, CH3, 2-pyridyl Reference for comparison
3-[(2-Fluorophenyl)methylthio]-4-(4-MePh)-5-(4-pyridyl)-1,2,4-triazole (2-F-C6H4)CH2S, 4-MePh, 4-pyridyl Pyridyl position (4 vs. 2); phenyl halogenation
3-(4-ClPh)-4-(4-MePh)-5-(CF3-benzylthio)-1,2,4-triazole (3-CF3-C6H4)CH2S, 4-MePh, 4-ClPh Trifluoromethyl group; absence of pyridyl
5-(3-ClPh)-4-[(E)-(2-F-benzylidene)amino]-1,2,4-triazole-3-thiol 3-ClPh, thiol, Schiff base substituent Thiol group; Schiff base functionality

Substituent Impact :

  • Halogenation: The 6-Cl-2-F-phenyl group in the target compound may enhance electrophilic interactions compared to mono-halogenated analogs (e.g., 2-F-phenyl in ).
  • Pyridyl Position : The 2-pyridyl group (target) vs. 4-pyridyl () alters electronic distribution and metal-binding affinity.
  • Trifluoromethyl Groups : The CF3 group in increases lipophilicity and metabolic stability compared to halogenated analogs.
Physicochemical Properties:
  • Lipophilicity: The 6-Cl-2-F-phenyl group increases logP compared to non-halogenated analogs.
  • Luminescence : Pyridyl-containing triazoles (e.g., ) exhibit tunable luminescence, suggesting applications in optoelectronics.

Molecular Docking and ADME Predictions

  • Target Compound : The 2-pyridyl group may enhance binding to metalloenzymes, while the methylthio group improves membrane permeability .
  • Analog : The CF3 group enhances metabolic stability but may reduce solubility.

Biological Activity

3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Antimicrobial Activity

Research indicates that various 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin and ceftriaxone .

Bacterial Strain MIC (µg/mL) Comparison
E. coli32Similar to amoxicillin
S. aureus16Comparable to ceftriaxone

Anti-inflammatory Activity

The anti-inflammatory potential of this triazole derivative was assessed through cytokine release assays in peripheral blood mononuclear cells (PBMC). The compound significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. At a concentration of 50 µg/mL, it reduced TNF-α levels by approximately 44–60% compared to control groups .

Cytokine Control Level Compound Level (50 µg/mL)
TNF-αHighLow (44–60% reduction)
IL-6ModerateSignificant reduction

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines. The results indicated that the compound had an IC50 value ranging from 13.67 to 18.62 µM, demonstrating substantial anticancer activity .

Cell Line IC50 (µM) Activity Level
SKOV313.67High
MCF-718.62Moderate

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their biological activities using various assays including antimicrobial susceptibility tests and cytokine production assays. The derivatives exhibited a range of activities, with some showing enhanced effects compared to established drugs .
  • Comparative Analysis : In another investigation, compounds similar to the one discussed were tested against fungal strains such as Candida albicans. The results showed that while some derivatives had moderate antifungal activity, the specific triazole derivative demonstrated superior efficacy in inhibiting fungal growth compared to fluconazole .

Q & A

Q. What are the recommended synthetic routes for 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically involves multi-step reactions. A common approach includes forming the triazole core via cyclization of thiosemicarbazides or via Huisgen 1,3-dipolar cycloaddition. For substituted triazoles, post-synthetic modifications (e.g., alkylation or arylthio group introduction) are critical. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve reaction homogeneity and yield .
  • Catalysts : Bleaching Earth Clay (pH 12.5) under heterogeneous conditions enhances regioselectivity in alkylation steps .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity (>95% yield achievable) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., pyridyl proton signals at δ 8.5–9.0 ppm; methylthio groups at δ 2.5–3.0 ppm) .
    • IR : Confirm thioether (C-S stretch ~650 cm⁻¹) and triazole ring (C=N stretch ~1500 cm⁻¹) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve ambiguities in stereochemistry and crystal packing .

Q. What preliminary assays are used to evaluate its biological activity?

  • Molecular docking : Predict binding affinity to targets like kinases or antimicrobial enzymes (e.g., using AutoDock Vina with PDB structures) .
  • In vitro testing : Antimicrobial assays (MIC determination) or enzyme inhibition studies (e.g., COX-2) with IC₅₀ calculations .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, fluoro) influence the compound’s reactivity and stability?

  • Hammett analysis : The electron-withdrawing chloro and fluoro groups increase the electrophilicity of the triazole ring, facilitating nucleophilic substitution at the methylthio position. Stability studies (TGA/DSC) show decomposition temperatures >200°C, indicating thermal robustness .
  • DFT calculations : Predict charge distribution and reactive sites (e.g., Fukui indices identify nucleophilic centers at the pyridyl nitrogen) .

Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?

  • SAR studies : Compare analogs (e.g., 4-(2-fluorophenyl) vs. 4-(2-chlorophenyl) variants) to isolate substituent effects. For example, fluorophenyl groups enhance blood-brain barrier penetration in CNS-targeted compounds .
  • Meta-analysis : Cross-reference IC₅₀ values from multiple studies to identify outliers caused by assay variability (e.g., differences in cell lines or incubation times) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME assess logP (optimal range: 2–3), solubility, and CYP450 interactions. For this compound, the pyridyl group may reduce logP, enhancing water solubility .
  • Molecular dynamics : Simulate binding persistence to targets (e.g., >50 ns simulations validate stable interactions with bacterial FabH enzymes) .

Q. What mechanistic insights explain its reactivity in catalytic or photochemical applications?

  • Reaction kinetics : The methylthio group acts as a leaving group in SN2 reactions, with rate constants (k) ~10⁻³ s⁻¹ in polar solvents .
  • Photoluminescence : Triazole-pyridyl conjugation enables π→π* transitions, with emission peaks at λ = 400–450 nm, useful in sensor design .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventPEG-400+15% vs. DMF
CatalystBleaching Earth Clay (pH 12.5)90% regioselectivity
Reaction Temperature70–80°CAvoids side products

Q. Table 2. Comparative Biological Activity

DerivativeTarget (IC₅₀)NotesReference
4-(2-Fluorophenyl)COX-2 (0.8 µM)Enhanced selectivity
4-(2-Chlorophenyl)FabH (1.2 µM)Broad-spectrum antibacterial

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